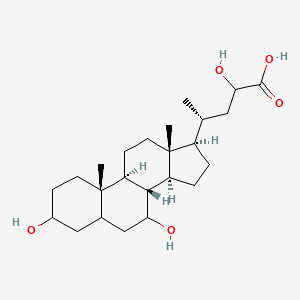

3,7,23-Trihydroxycholan-24-oic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7,23-Trihydroxycholan-24-oic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H40O5 and its molecular weight is 408.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gastrointestinal Health

3,7,23-Trihydroxycholan-24-oic acid is primarily recognized for its role in the gastrointestinal system. Bile acids are critical for the digestion and absorption of fats and fat-soluble vitamins. They facilitate the emulsification of dietary lipids, which enhances nutrient absorption in the intestines.

Case Study: Gallstone Treatment

- A study demonstrated that bile acids like this compound can be used therapeutically to dissolve cholesterol gallstones. The mechanism involves reducing cholesterol saturation in bile and promoting its solubility .

Dermatological Applications

The compound has been explored for its potential in dermatological formulations. Its properties may aid in skin healing and anti-inflammatory responses.

Case Study: Topical Formulation

- Research indicated that formulations incorporating bile acids can enhance skin barrier function and promote wound healing. A novel emulsion containing herbal extracts and bile acids showed significant efficacy in treating minor skin conditions by improving wound contraction rates .

Metabolic Studies

This compound is also significant in metabolic research due to its influence on lipid metabolism and signaling pathways.

Research Findings: Lipid Metabolism

- Studies have shown that bile acids play a role in regulating lipid metabolism through their action on nuclear receptors such as FXR (Farnesoid X receptor). This regulation can impact glucose homeostasis and lipid profiles, making it a target for metabolic disorder treatments .

Pharmaceutical Applications

The compound has been utilized in drug formulations aimed at treating various conditions related to bile acid metabolism.

Case Study: Drug Development

- A patent application described the synthesis of this compound derivatives for use in pharmaceutical formulations targeting gastrointestinal disorders. These formulations aim to leverage the compound's natural properties to enhance therapeutic efficacy while minimizing side effects .

Research on Synthesis and Structural Analysis

The synthesis of this compound has been extensively studied to understand its structural characteristics and optimize its production for research and clinical use.

Synthesis Techniques

- A notable method involves the hydroxylation of chenodeoxycholic acid using lithium enolate techniques to achieve specific configurations of the compound. This method allows for the production of both 23R and 23S isomers of the acid .

Data Table: Summary of Applications

Eigenschaften

Molekularformel |

C24H40O5 |

|---|---|

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14?,15?,16-,17+,18+,19?,20?,21+,23+,24-/m1/s1 |

InChI-Schlüssel |

SLDVWYDDPPFGHK-FUHDVXAASA-N |

Isomerische SMILES |

C[C@H](CC(C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)O)C |

Kanonische SMILES |

CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyme |

3 alpha,7 alpha,23-trihydroxy-5 beta-cholan-24-oic acid 3,7,23-TCOA 3,7,23-trihydroxycholan-24-oic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.